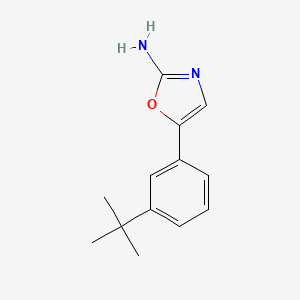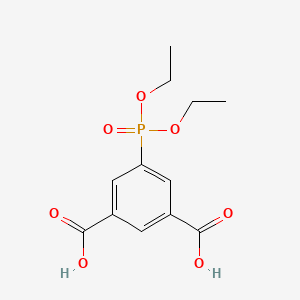
5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15O7P It is a derivative of benzene with two carboxylic acid groups and a diethoxyphosphoryl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid typically involves the phosphorylation of benzene-1,3-dicarboxylic acid. One common method is the reaction of benzene-1,3-dicarboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyphosphoryl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to primary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Benzene-1,3-dimethanol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets. The diethoxyphosphoryl group can form strong coordination bonds with metal ions, making it an effective ligand in MOF synthesis. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-dicarboxylic acid: Lacks the diethoxyphosphoryl group, making it less versatile in coordination chemistry.
5-Diethoxyphosphorylbenzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups in different positions, affecting its reactivity and applications.
Diethyl benzene-1,3-dicarboxylate: An ester derivative with different chemical properties and applications.
Uniqueness: 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid is unique due to the presence of both diethoxyphosphoryl and carboxylic acid groups, which confer distinct chemical reactivity and coordination capabilities. This makes it particularly valuable in the synthesis of MOFs and other advanced materials.
Eigenschaften
Molekularformel |
C12H15O7P |
|---|---|
Molekulargewicht |
302.22 g/mol |
IUPAC-Name |
5-diethoxyphosphorylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15O7P/c1-3-18-20(17,19-4-2)10-6-8(11(13)14)5-9(7-10)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
QCNPCZQNXYYWKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C(=O)O)C(=O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



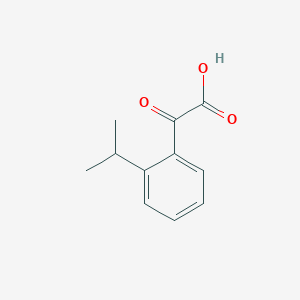
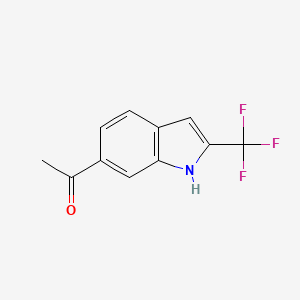
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)


![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
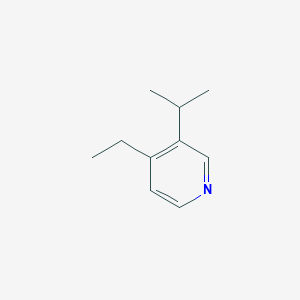
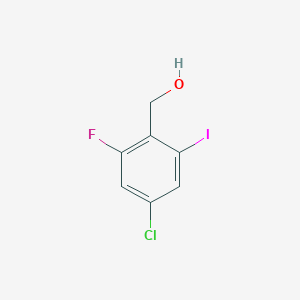
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)
![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)
